molecular formula C16H24BrNO4S B15298137 N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B15298137
M. Wt: 406.3 g/mol
InChI Key: ZFHCLYSZYFUIDW-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a bromomethyl group, a methoxypropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the introduction of the bromomethyl and methoxypropoxy groups. The sulfonamide group is then added through a sulfonation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Hydrolysis: The methoxypropoxy group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted cyclobutyl derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(bromomethyl)cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-benzene-1-sulfonamide

Uniqueness

N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromomethyl and methoxypropoxy groups on the cyclobutyl ring, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H24BrNO4S

Molecular Weight

406.3 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H24BrNO4S/c1-13-4-6-15(7-5-13)23(19,20)18-14-10-16(11-14,12-17)22-9-3-8-21-2/h4-7,14,18H,3,8-12H2,1-2H3

InChI Key

ZFHCLYSZYFUIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCCCOC

Origin of Product

United States

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